molecular formula C19H17N3O2S B10956523 5-(1H-indol-3-ylmethyl)-3-(3-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one

5-(1H-indol-3-ylmethyl)-3-(3-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one

Cat. No.: B10956523
M. Wt: 351.4 g/mol
InChI Key: BVIJAMKZYNRQIK-UHFFFAOYSA-N
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Description

5-(1H-INDOL-3-YLMETHYL)-3-(3-METHOXYPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound that features an indole moiety, a methoxyphenyl group, and a thioxotetrahydroimidazol-4-one core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-INDOL-3-YLMETHYL)-3-(3-METHOXYPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves multi-step organic reactions. One common approach includes the condensation of an indole derivative with a methoxyphenyl-substituted thioamide under controlled conditions. The reaction conditions often require the use of catalysts, such as Rhodium (III), and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

5-(1H-INDOL-3-YLMETHYL)-3-(3-METHOXYPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the indole or methoxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under acidic or basic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

5-(1H-INDOL-3-YLMETHYL)-3-(3-METHOXYPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1H-INDOL-3-YLMETHYL)-3-(3-METHOXYPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan and serotonin share the indole moiety.

    Methoxyphenyl Compounds: Anisole and vanillin are examples of compounds with a methoxyphenyl group.

    Thioxotetrahydroimidazolones: Similar structures include other thioxo-substituted imidazolones.

Uniqueness

What sets 5-(1H-INDOL-3-YLMETHYL)-3-(3-METHOXYPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE apart is its combination of these three distinct functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H17N3O2S

Molecular Weight

351.4 g/mol

IUPAC Name

5-(1H-indol-3-ylmethyl)-3-(3-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C19H17N3O2S/c1-24-14-6-4-5-13(10-14)22-18(23)17(21-19(22)25)9-12-11-20-16-8-3-2-7-15(12)16/h2-8,10-11,17,20H,9H2,1H3,(H,21,25)

InChI Key

BVIJAMKZYNRQIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(NC2=S)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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